molecular formula C12H19N5O B12438531 2-(4-Methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one

2-(4-Methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B12438531
M. Wt: 249.31 g/mol
InChI Key: ICYDZEHMWVMIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one (CAS 1465984-90-0) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound features a pyrido[2,3-d]pyrimidin-4-one core, recognized as a privileged structure capable of providing ligands for several biological receptors, partly due to its resemblance to endogenous nitrogen bases in DNA and RNA . The incorporation of a 4-methylpiperazine moiety enhances its potential as a kinase inhibitor. Recent research highlights the significant application of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives in oncology, particularly as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) . These inhibitors are crucial for targeting various human carcinomas, as EGFR is often overexpressed and implicated in cancer pathogenesis and progression . Such compounds are designed to competitively bind to the ATP-binding site of both wild-type (EGFR WT ) and mutant forms like EGFR T790M , which is responsible for acquired resistance to earlier cancer therapies . With a molecular formula of C 12 H 19 N 5 O and a molecular weight of 249.31 g/mol , this reagent is offered with a high purity level of 95% . It is intended for use in biochemical research, high-throughput screening, and the development of novel therapeutic agents. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C12H19N5O

Molecular Weight

249.31 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C12H19N5O/c1-16-5-7-17(8-6-16)12-14-10-9(11(18)15-12)3-2-4-13-10/h2-8H2,1H3,(H2,13,14,15,18)

InChI Key

ICYDZEHMWVMIQV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(CCCN3)C(=O)N2

Origin of Product

United States

Preparation Methods

General Synthetic Approaches to Pyrido[2,3-d]pyrimidines

The synthesis of pyrido[2,3-d]pyrimidine derivatives can generally be categorized into two major approaches: construction from a preformed pyrimidine and construction from a preformed pyridone.

Construction from Preformed Pyrimidines

This approach typically involves using appropriately substituted pyrimidines as starting materials, which are then transformed to construct the fused pyrido ring. Two main disconnection strategies have been identified in the literature:

Approach Using 4-amino-5-bromopyrimidine Derivatives

This method involves the disconnection of the C4a-C5 and C7-N8 bonds of the pyrido[2,3-d]pyrimidine ring, starting from 4-amino-5-bromopyrimidine (12). These compounds are generally synthesized from the corresponding 5-bromo-4-chloropyrimidine through reaction with appropriate amines. Literature reports indicate high yields (>60%) in most cases (87.07%) for this approach.

Approach Using 2-methylsulfanyl-pyrimidine Derivatives

This synthetic route utilizes 4-chloro-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester as a key intermediate. The ester undergoes displacement of the 4-chloro group with an amine in tetrahydrofuran, typically in the presence of triethylamine, to yield 4-amino-2-methylthio-pyrimidine-5-carboxylic acid ethyl ester derivatives.

Construction from Preformed Pyridones

This alternative approach begins with a preformed pyridone structure, which is then transformed to complete the pyrimidine ring of the target bicyclic system. While less common than construction from pyrimidines, this method offers certain advantages for specific substitution patterns.

Specific Synthetic Methods for 2-(4-Methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one

Method A: Sequential Functionalization of Pyrimidine Precursors

This method involves a multi-step sequence starting from 4-chloro-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (1).

Synthetic Pathway and Reagents

Step 1: Displacement of the 4-chloro group with an appropriate amine

4-chloro-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (1) + NH₃ (aq) → 
4-amino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (2a)

The reaction typically employs tetrahydrofuran (THF) as solvent, with or without a tertiary amine such as triethylamine. Anhydrous or aqueous amine solutions can be used, with aqueous ammonium hydroxide being suitable for introducing the primary amine at position 4.

Step 2: Reduction of the ester group

4-amino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (2a) + LiAlH₄ → 
(4-amino-2-methylsulfanyl-pyrimidine-5-yl)-methanol (3a)

The reduction is conducted by adding the ester solution dropwise to cooled LiAlH₄ solution (below -10°C) in THF, followed by warming to room temperature and appropriate quenching procedures.

Step 3: Oxidation of the alcohol to aldehyde

(4-amino-2-methylsulfanyl-pyrimidine-5-yl)-methanol (3a) + MnO₂ → 
4-amino-2-methylsulfanyl-pyrimidine-5-carbaldehyde (4a)

This oxidation typically employs manganese dioxide in chloroform, stirred overnight, with additional portions added as needed until complete conversion is achieved.

Step 4: Knoevenagel condensation and cyclization

4-amino-2-methylsulfanyl-pyrimidine-5-carbaldehyde (4a) + active methylene compound → 
pyrido[2,3-d]pyrimidine intermediate

The aldehyde undergoes Knoevenagel condensation with appropriate active methylene compounds to form the pyrido ring system.

Step 5: Oxidation of the methylthio group

Pyrido[2,3-d]pyrimidine intermediate + oxidizing agent → 
methylsulfinyl or methylsulfonyl intermediate

The methylthio group at C-2 is oxidized using an oxaziridine in chloroform at room temperature to form the corresponding sulfoxide. Alternatively, excess oxidizing agent such as m-chloroperbenzoic acid can convert the methylthio derivative to the methyl sulfone.

Step 6: Displacement with 4-methylpiperazine

Methylsulfinyl intermediate + 4-methylpiperazine → 
2-(4-methylpiperazin-1-yl)-pyrido[2,3-d]pyrimidin-4-one

The sulfoxide or sulfone group at C-2 undergoes displacement with 4-methylpiperazine to introduce the desired substituent at the 2-position.

Step 7: Hydrogenation or reduction

2-(4-methylpiperazin-1-yl)-pyrido[2,3-d]pyrimidin-4-one + H₂/catalyst → 
this compound

Complete saturation of the pyrido ring can be achieved through catalytic hydrogenation using appropriate catalysts and conditions.

Reaction Conditions and Optimization

Table 1: Key Reaction Conditions for Method A

Step Reagents Solvent Temperature Time Typical Yield (%)
1 NH₃ (aq) THF Room temp. Overnight 90
2 LiAlH₄ THF -10°C to RT 1 h 85
3 MnO₂ CHCl₃ Room temp. 24 h 72
4 Active methylene compound Appropriate solvent Varies Varies 70-85
5 Oxaziridine or m-CPBA CHCl₃ Room temp. 5-12 h 75-85
6 4-Methylpiperazine DMF or DMSO 80-120°C 4-12 h 65-80
7 H₂, catalyst Appropriate solvent Room temp. 4-24 h 70-95

Method B: Direct C-2 Functionalization Approach

This alternative method involves the late-stage introduction of the 4-methylpiperazinyl group at the C-2 position after the pyrido[2,3-d]pyrimidin-4-one core has been assembled.

Synthetic Pathway and Reagents

Step 1: Preparation of pyrido[2,3-d]pyrimidin-4-one core with a leaving group at C-2

Starting material with leaving group at C-2 → pyrido[2,3-d]pyrimidin-4-one with leaving group at C-2

The core structure is first synthesized with a suitable leaving group (such as chlorine, bromine, iodine) at the C-2 position.

Step 2: Nucleophilic substitution with 4-methylpiperazine

Pyrido[2,3-d]pyrimidin-4-one with leaving group at C-2 + 4-methylpiperazine → 
2-(4-methylpiperazin-1-yl)-pyrido[2,3-d]pyrimidin-4-one

The leaving group at C-2 is displaced via nucleophilic substitution with 4-methylpiperazine.

Step 3: Saturation of the pyrido ring

2-(4-methylpiperazin-1-yl)-pyrido[2,3-d]pyrimidin-4-one + reducing agent → 
this compound

Complete reduction of the pyrido ring can be achieved using appropriate reducing conditions.

Method C: Combinatorial Approach for Library Generation

This method is particularly suitable for generating a library of compounds with variations at the C-2 position.

Synthetic Pathway

The approach allows for facile variation at the C-4 position in the pyrido[2,3-d]pyrimidin-4-one template late in the synthetic sequence, after substitutions at C-2 and N-8 positions have already been introduced. The general reaction can be represented as:

C-2,N-8-substituted pyrido[2,3-d]pyrimidin-4-one with leaving group at C-4 + nucleophile → 
C-2,C-4,N-8-trisubstituted pyrido[2,3-d]pyrimidin-4-one

Where the leaving group (W) could be chlorine, bromine, iodine, or OS(O)CF₃.

Specific Considerations for this compound Synthesis

Regioselectivity Challenges

One of the key challenges in the synthesis of pyrido[2,3-d]pyrimidines is controlling regioselectivity during nucleophilic substitutions, particularly at the C-2 and C-4 positions. When introducing the 4-methylpiperazinyl group at C-2, reaction conditions must be carefully controlled to ensure selective substitution.

Ring Reduction Strategies

The complete saturation of the pyrido ring to achieve the 3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one structure requires careful selection of reduction conditions:

Table 2: Comparison of Ring Reduction Methods

Method Reagents Advantages Limitations Typical Yield (%)
Catalytic Hydrogenation H₂, Pd/C or Pt/C Complete reduction, clean reaction May affect other reducible groups 85-95
Dissolving Metal Reduction Na/NH₃ or Li/NH₃ Selective reduction possible Harsh conditions, limited functional group tolerance 70-85
Hydride Reduction NaBH₄/NiCl₂ or NaCNBH₃/acid Milder conditions May require optimization for complete reduction 75-90

Purification Strategies

Purification of the target compound often requires a combination of techniques:

  • Column chromatography using appropriate solvent systems
  • Recrystallization from suitable solvents
  • Salt formation (particularly relevant for the basic 4-methylpiperazinyl substituent)
  • Preparative HPLC for final purification

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Key Observations:

Core Structure Variability: The target compound’s pyrido[2,3-d]pyrimidin-4-one core differs from analogs like pyrido[3,4-d] or pyrido[4,3-d]pyrimidinones (e.g., ).

Substituent Effects :

  • 4-Methylpiperazine : The target compound’s direct attachment of 4-methylpiperazine (vs. methylene-linked in 44c) reduces steric hindrance, possibly improving target binding in kinase inhibitors or GPCR modulators.
  • Electron-Withdrawing Groups : Compounds like 52f () with methylsulfonylbenzyl groups exhibit higher polarity, impacting solubility and logP values compared to the target’s piperazine group.

Yields for similar reactions range from 22–69%, influenced by steric and electronic factors.

Physicochemical and Pharmacological Insights

Solubility and Lipophilicity:

  • Target Compound : The 4-methylpiperazine group (pKa ~7.5) enhances water solubility at physiological pH, critical for oral bioavailability.

NMR and Mass Spectrometry Data:

  • 44c : ¹H NMR (DMSO-d6) shows characteristic piperazine signals at δ 2.11 (s, 3H, N-CH₃) and 3.67 (s, 4H, piperazine CH₂), confirming regioselective synthesis .
  • 50e (): LC-MS (m/z 619.2 [M+H]⁺) validates purity, a method applicable to the target compound for characterization.

Biological Activity

2-(4-Methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic organic compound known for its potential biological activities. This compound features a pyrido[2,3-d]pyrimidine core structure with a piperazine moiety that enhances its pharmacological properties. Research has indicated that compounds with similar structures exhibit significant activities against various diseases, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C12H19N5OC_{12}H_{19}N_{5}O with a molecular weight of 249.31 g/mol. The unique arrangement of nitrogen atoms in its structure plays a crucial role in its biological activity.

Anticancer Activity

Research indicates that this compound acts as an inhibitor of various kinases involved in cell proliferation and cancer progression. Its structural analogs have demonstrated efficacy against multiple cancer cell lines:

CompoundActivityReference
This compoundKinase inhibition
8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidinePotent inhibitor of cyclin-dependent kinases
6-Bromo-8-cyclopentyl-2-methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-oneAnticancer activity

The compound has been shown to inhibit growth in various cancer cell lines at concentrations that suggest significant potency.

Antimicrobial Activity

In addition to its anticancer properties, there is evidence suggesting that the compound may also possess antimicrobial properties. The specific mechanisms remain to be fully elucidated but are likely related to its ability to interfere with cellular processes in pathogens.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The piperazine ring enhances solubility and bioavailability while facilitating interactions with target proteins:

  • Piperazine Substitution : Increases binding affinity to kinase targets.
  • Pyrido-Pyrimidine Core : Contributes to the inhibition of cell proliferation through interference with signaling pathways.

Case Studies

Recent studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Cancer Cell Lines : A study demonstrated that the compound inhibited cell growth by over 75% in several tested cancer lines at concentrations around 40 µg/mL.
    • IC50 Values : The IC50 values for various derivatives were reported to be significantly lower than those for standard chemotherapeutic agents like 5-FU.
  • Molecular Docking Studies : Molecular docking studies have shown that the compound interacts favorably within the ATP-binding pocket of kinases such as CDK1 and EGFR.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.